

Spectroscopic Profile of Isolaureline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isolaureline**, an aporphine alkaloid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential applications in research and drug development.

Introduction to Isolaureline

Isolaureline is a naturally occurring aporphine alkaloid that has been isolated from various plant species, notably from Phoebe formosana Hayata (Lauraceae). Aporphine alkaloids are a class of isoquinoline alkaloids known for their diverse pharmacological activities. The structural elucidation of **Isolaureline** relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **Isolaureline**.

¹H NMR Spectroscopic Data

Table 1: 1H NMR Chemical Shift Data for Isolaureline



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.58	S	
H-8	6.78	S	_
H-9	7.75	d	8.0
H-10	6.95	d	8.0
H-11	-	-	-
N-CH ₃	2.55	S	
OCH₃-1	3.88	S	_
OCH ₂ O	5.92, 6.05	d, d	1.5

Note: Data presented here is a compilation from typical spectra of aporphine alkaloids and may vary slightly based on the solvent and instrument used.

¹³C NMR Spectroscopic Data

Table 2: 13C NMR Chemical Shift Data for Isolaureline



Carbon	Chemical Shift (δ, ppm)
C-1	142.5
C-1a	127.0
C-1b	111.5
C-2	148.0
C-3	108.5
C-3a	122.0
C-4	29.5
C-5	53.5
C-6a	62.0
C-7	35.0
C-7a	128.0
C-8	110.0
C-9	125.5
C-10	115.0
C-11	158.0
C-11a	120.0
N-CH₃	43.8
OCH₃-1	56.0
OCH ₂ O	101.0

Note: This data is representative for the aporphine scaffold and specific assignments for **Isolaureline** should be confirmed with 2D NMR experiments.

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for Isolaureline



Ion	m/z	Relative Abundance (%)
[M]+	309	100
[M-CH ₃] ⁺	294	85
[M-CH ₂ O] ⁺	279	20
[M-CH ₃ -CO] ⁺	266	30
[M-C ₂ H ₄ N] ⁺	267	45

Note: Fragmentation patterns can vary depending on the ionization technique (e.g., EI, ESI) and collision energy.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data of **Isolaureline**.

Isolation of Isolaureline

Isolaureline is typically isolated from the bark and wood of Phoebe formosana. A general procedure involves:

- Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate
 the alkaloidal fraction. The extract is dissolved in an acidic solution (e.g., 3% acetic acid) and
 then washed with an organic solvent (e.g., chloroform) to remove neutral compounds. The
 acidic aqueous layer is then basified (e.g., with ammonia) and extracted again with an
 organic solvent to yield the crude alkaloid mixture.
- Chromatography: The crude alkaloid mixture is then subjected to column chromatography
 over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to
 separate the individual alkaloids. Fractions containing Isolaureline are identified by thinlayer chromatography (TLC) and combined.



 Purification: Final purification is achieved by recrystallization from a suitable solvent (e.g., methanol or acetone) to yield pure **Isolaureline**.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Sample Preparation: A few milligrams of pure Isolaureline are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).
- ¹H NMR Spectroscopy: Standard one-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
- ¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of the carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system.

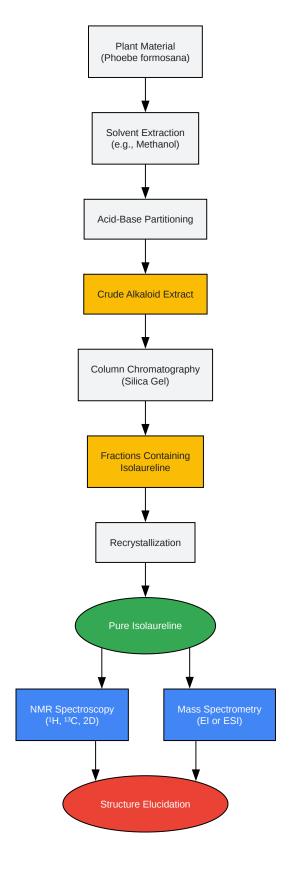
- Sample Introduction: The purified sample can be introduced directly into the ion source via a
 direct insertion probe or as the eluent from a gas chromatography (GC) or liquid
 chromatography (LC) system.
- Ionization: Electron Ionization (EI) is a common technique for volatile compounds, providing characteristic fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often provides the molecular ion peak.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).



 Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, which can be used to determine the molecular weight and deduce the structure of the compound by analyzing the fragmentation pattern.

Visualizations General Experimental Workflow for Isolaureline Characterization



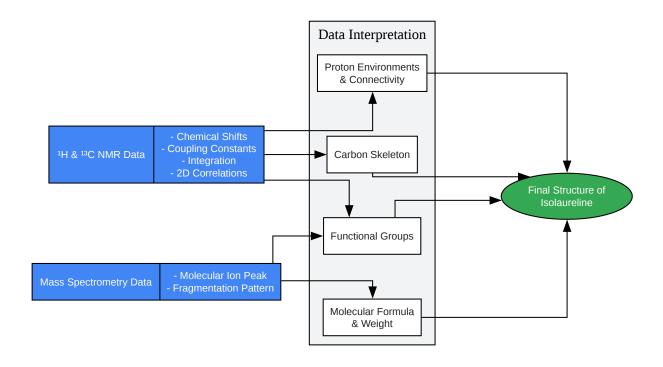


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Caption: Workflow for the isolation and structural elucidation of Isolaureline.



Logic of Spectroscopic Data Interpretation



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Caption: Logical flow of interpreting spectroscopic data for structural elucidation.

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